
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol is a bicyclic compound that belongs to the class of naphthalene derivatives. . This compound is characterized by its unique chemical structure, which includes a fused ring system.
Preparation Methods
The synthesis of 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol involves several steps. One common method is the reduction of 1,4-methanonaphthalene-1(2H)-carboxylic acid. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
Chemical Reactions Analysis
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert it into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Scientific Research Applications
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds due to its unique structure.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. The compound’s analgesic properties could be attributed to its interaction with pain receptors and modulation of pain signaling pathways.
Comparison with Similar Compounds
3,4-Dihydro-1,4-ethanonaphthalen-1(2H)-ol can be compared with other naphthalene derivatives such as:
Tetralin: A similar bicyclic compound but lacks the carboxylic acid group.
Naphthalene: A simpler aromatic hydrocarbon with two fused benzene rings.
1,2,3,4-Tetrahydronaphthalene: Another derivative with a fully saturated ring system.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for various applications.
Properties
CAS No. |
63113-13-3 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
tricyclo[6.2.2.02,7]dodeca-2,4,6-trien-1-ol |
InChI |
InChI=1S/C12H14O/c13-12-7-5-9(6-8-12)10-3-1-2-4-11(10)12/h1-4,9,13H,5-8H2 |
InChI Key |
AAPBPWQTPNDVJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[6-(4-Bromophenyl)pyridazin-3-yl]hydrazinylidene}pentanedioic acid](/img/structure/B14497950.png)

![Bis[6-(hydroxymethyl)-4-oxo-4H-pyran-3-yl] decanedioate](/img/structure/B14497962.png)
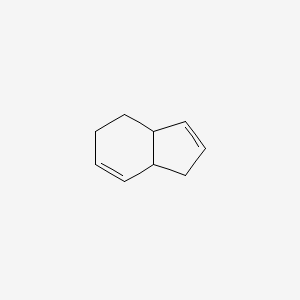
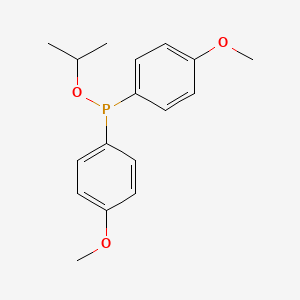
![Butanoic acid, 3-[(1-phenylethyl)amino]-, methyl ester](/img/structure/B14497984.png)
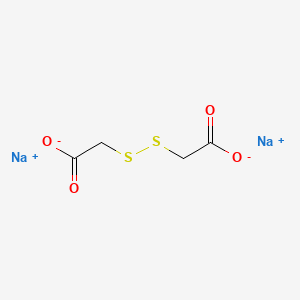
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)

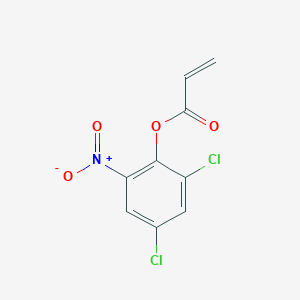
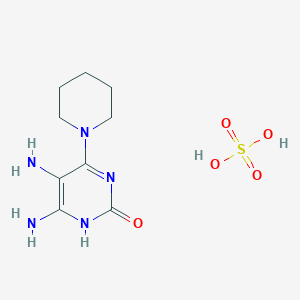
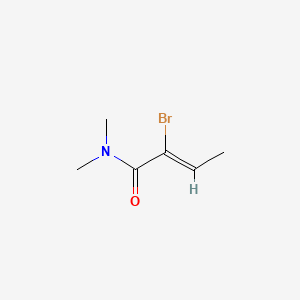
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
